Product packaging for 1-(propan-2-yl)-1H-pyrazole-3,4-diamine(Cat. No.:)

1-(propan-2-yl)-1H-pyrazole-3,4-diamine

Cat. No.: B8023307
M. Wt: 140.19 g/mol
InChI Key: FKVMRLNYHWZXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(propan-2-yl)-1H-pyrazole-3,4-diamine is a high-purity, functionalized pyrazole derivative offered for research use in drug discovery and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse therapeutic profile and prevalence in pharmacologically active molecules . This particular compound features a 3,4-diamine substitution pattern on the heterocyclic core, which provides versatile synthetic handles for constructing more complex molecular libraries. Pyrazole-containing compounds have demonstrated a wide range of biological activities, with significant research focus on their potential as anti-inflammatory and anticancer agents . These molecules often function by targeting key biological pathways; for instance, some pyrazole derivatives are known to act as selective cyclooxygenase-2 (COX-2) inhibitors to exert anti-inflammatory effects, while others induce cell cycle arrest and apoptosis in various cancer cell lines, such as A549, HepG-2, and MCF7 . The presence of the isopropyl substituent and the diamino functional groups on this core structure makes it a valuable intermediate for researchers designing and synthesizing novel compounds for evaluating cytotoxic potential, anti-proliferative activity, and mechanism of action studies . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N4 B8023307 1-(propan-2-yl)-1H-pyrazole-3,4-diamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-4(2)10-3-5(7)6(8)9-10/h3-4H,7H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVMRLNYHWZXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Derivatization Strategies for 1 Propan 2 Yl 1h Pyrazole 3,4 Diamine

Established Synthetic Methodologies for Pyrazole-3,4-diamines

The synthesis of pyrazole-3,4-diamines, the core structure of the target compound, can be achieved through several established routes. These methods include the cyclization of functionalized acyclic precursors, the reduction of nitro-substituted pyrazoles, and modern multi-component reaction strategies.

Cyclization Reactions of Precursor Molecules

The construction of the pyrazole (B372694) ring is frequently accomplished through the cyclocondensation of a hydrazine (B178648) with a 1,3-dielectrophilic species. nih.gov A primary route to 3-aminopyrazoles involves the reaction of hydrazines with α,β-unsaturated nitriles that contain a leaving group on the alkene. chim.it For 4-aminopyrazoles, a notable method involves the Ugi condensation of a primary amine, a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acylamino amide, which can then be cyclized. chim.it

Another significant cyclization strategy is the Knorr pyrazole synthesis, which traditionally involves the condensation of β-diketones with hydrazines. nih.govbeilstein-journals.org Variations of this method can produce a wide array of substituted pyrazoles. For instance, 1,3-diketones can be generated in situ from ketones and acid chlorides, which then react with hydrazine to form the pyrazole ring. organic-chemistry.org The reaction of β-oxodithioesters with amines produces β-oxothioamides, which can be converted to 5-aminopyrazoles upon reaction with hydrazines. nih.gov

Precursor TypeReagentsProduct TypeReference
α,β-Unsaturated NitrilesHydrazines3-Aminopyrazoles chim.it
Ugi Adducts-4-Aminopyrazoles chim.it
1,3-DiketonesHydrazinesSubstituted Pyrazoles nih.govbeilstein-journals.org
β-OxodithioestersAmines, Hydrazines5-Aminopyrazoles nih.gov

Reduction-Based Syntheses of Dinitro-pyrazole Intermediates

A common pathway to diamino-pyrazoles involves the synthesis of a dinitro-pyrazole intermediate followed by reduction. The synthesis of 3,4-dinitropyrazole (3,4-DNP) serves as a key example. This process typically starts with the nitration of 1H-pyrazole to yield N-nitropyrazole. acs.org Thermal rearrangement of N-nitropyrazole can then produce 3-nitropyrazole. acs.orgnih.gov A subsequent nitration step using mixed acid (a combination of nitric acid and sulfuric acid) affords 3,4-dinitropyrazole. acs.orgnih.gov The two nitro groups can then be reduced to amino groups to yield the corresponding pyrazole-3,4-diamine. The introduction of the N-isopropyl group to form the final target compound, 1-(propan-2-yl)-1H-pyrazole-3,4-diamine, would typically occur via N-alkylation of the pyrazole ring before or after the reduction step.

The synthesis of other dinitropyrazole isomers, such as 3,5-dinitropyrazole, also proceeds through nitration of pyrazole precursors. nih.gov These dinitro compounds are valuable intermediates in creating various substituted pyrazoles. nih.gov

Multi-component Reaction Approaches for Pyrazole Formation

Multi-component reactions (MCRs) offer an efficient and versatile strategy for synthesizing highly substituted pyrazoles in a single step from three or more starting materials. beilstein-journals.orgmdpi.com These reactions often proceed with high atom economy and can be used to create diverse libraries of compounds. mdpi.comrsc.org

A prevalent MCR for pyrazole synthesis involves the reaction of an aldehyde, malononitrile, and a hydrazine. beilstein-journals.org This approach can be catalyzed by various substances, including molecular iodine, Lewis acids like AlCl₃, and various solid-state and nanoparticle catalysts. beilstein-journals.org Another powerful MCR is the 1,3-dipolar cycloaddition. For example, diazo compounds, which can be generated in situ from aldehydes and tosylhydrazine, react with alkynes to regioselectively produce 3,5-disubstituted pyrazoles. nih.gov A [2+2+1] multicomponent approach has also been developed for pyrazole synthesis from alkynes, nitriles, and titanium imido complexes. nih.gov

Furthermore, four-component reactions have been developed for the synthesis of complex fused pyrazole systems like pyrano[2,3-c]pyrazoles, typically involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. mdpi.comnih.gov

MCR TypeKey ReactantsCatalyst/ConditionsProductReference
Three-componentAldehyde, Malononitrile, HydrazineVarious catalysts (e.g., I₂, AlCl₃)Substituted Pyrazoles beilstein-journals.org
Three-componentVinyl azide, Aldehyde, TosylhydrazineBase3,4,5-Trisubstituted 1H-pyrazoles organic-chemistry.org
1,3-Dipolar CycloadditionAldehyde, Tosylhydrazine, AlkyneIn situ diazo formation3,5-Disubstituted Pyrazoles nih.gov
Four-componentAldehyde, Malononitrile, β-Ketoester, HydrazinePiperidine, WaterPyrano[2,3-c]pyrazoles mdpi.comnih.gov
[2+2+1] CycloadditionAlkyne, Nitrile, Ti imido complexOxidationSubstituted Pyrazoles nih.gov

Targeted Functionalization of this compound

Once the this compound core is synthesized, further functionalization can be achieved through targeted reactions at the nitrogen centers of the pyrazole ring and the exocyclic amino groups.

Regioselective Alkylation and Acylation at Nitrogen Centers

The N-H proton of the pyrazole ring is acidic, allowing for deprotonation followed by reaction with electrophiles. acs.org Regioselective N-alkylation or N-acylation can be achieved under controlled conditions. For instance, N-alkylation of 3,4-dinitropyrazole can be performed using an alkyl halide, such as allyl bromide, in the presence of a base like triethylamine (B128534) (TEA) in a solvent like acetonitrile. acs.org Similarly, acylation can be accomplished using an acyl chloride under similar conditions. acs.org

The regioselectivity of these reactions can be influenced by steric and electronic factors of the substituents on the pyrazole ring. nih.gov For instance, when reacting with non-symmetrical reagents, the substitution pattern can be directed by the nature of the hydrazine and the pyrazole precursor used. nih.gov

Substitution Reactions on Amino Functionalities

The amino groups at the C3 and C4 positions of the pyrazole ring are nucleophilic and can undergo various substitution reactions. One common transformation is diazotization, where an aminopyrazole is treated with a nitrosating agent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. researchgate.net These diazonium intermediates are versatile and can undergo subsequent reactions, such as azo coupling with electron-rich aromatic compounds. researchgate.net

The amino groups can also react with a variety of electrophiles. For example, 5-aminopyrazoles can react with bidentate electrophiles to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. chim.it They can also react with isothiocyanates to form thiourea (B124793) derivatives, which can then be cyclized into other heterocyclic structures. nih.gov These reactions provide a pathway to a wide range of functionalized pyrazole derivatives.

Modifications of the Isopropyl Moiety

The modification of N-alkyl substituents on heterocyclic rings, such as the isopropyl group in this compound, is a synthetic challenge that is not extensively documented in scientific literature. Research has predominantly focused on the derivatization of the pyrazole core itself, particularly at the C-3, C-4, and C-5 positions, or on the synthesis of analogues with different N-substituents from the outset, rather than post-synthesis modification of an existing N-alkyl group.

Strategies for N-dealkylation of heterocycles exist but are often harsh and may not be compatible with the sensitive diamine functionality on the pyrazole ring. Similarly, direct functionalization of the isopropyl group (e.g., via radical-mediated C-H activation) without affecting other positions on the molecule would likely present significant challenges in selectivity.

A theoretical approach could involve a dealkylation-realkylation sequence. However, selective removal of the N-isopropyl group without cleaving the pyrazole ring or promoting unwanted side reactions would be difficult. Consequently, there is a notable lack of specific, published methods for the direct modification or functionalization of the isopropyl moiety of this compound. Synthetic efforts are typically directed at preparing analogues by choosing a different substituted hydrazine during the initial ring formation.

Novel Synthetic Route Development and Optimization for this compound

The development of efficient and optimized synthetic routes for polysubstituted pyrazoles is a subject of significant interest in medicinal and materials chemistry. For this compound, a multi-step synthesis beginning from simple precursors represents a common and adaptable strategy. A plausible and effective pathway involves the initial construction of an amino-substituted pyrazole ring, followed by functionalization at the C-4 position and subsequent transformation to yield the target diamine.

The route can be outlined in three primary stages:

Formation of the Pyrazole Core: Synthesis of 3-amino-1-isopropyl-1H-pyrazole.

Nitration at C-4: Introduction of a nitro group at the 4-position of the pyrazole ring.

Reduction of the Nitro Group: Conversion of the 4-nitro group to a 4-amino group to yield the final product.

Step 1: Synthesis of 3-amino-1-isopropyl-1H-pyrazole

The initial step involves the cyclocondensation reaction between isopropylhydrazine and a suitable three-carbon electrophilic partner. A common precursor for introducing a 3-amino group is 2-cyanoacetamide (B1669375) or its derivatives. The reaction with isopropylhydrazine proceeds to form the N-isopropyl-3-aminopyrazole core. This reaction is a variation of the well-established Knorr pyrazole synthesis. nih.gov

Step 2: Synthesis of 1-isopropyl-4-nitro-1H-pyrazol-3-amine

The second step is the regioselective nitration of 3-amino-1-isopropyl-1H-pyrazole at the C-4 position. The pyrazole ring is susceptible to electrophilic substitution, and the 4-position is typically reactive, especially with an activating amino group at C-3. The nitration is generally achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to prevent over-nitration or side reactions. researchgate.net This procedure yields the key intermediate, 1-isopropyl-4-nitro-1H-pyrazol-3-amine. nih.gov

Step 3: Synthesis of this compound

The final step is the reduction of the 4-nitro group of the intermediate to an amine. This transformation is a standard procedure in organic synthesis and can be accomplished through various methods. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a highly efficient and clean method. Alternative reducing agents include metal-acid systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. organic-chemistry.org These methods are well-suited for the reduction of aromatic nitro groups and are generally compatible with the pyrazole ring and the existing amino group, thus affording the target compound, this compound.

The following data table provides a summary of this synthetic pathway.

StepStarting MaterialReagents and ConditionsProduct
1Isopropylhydrazine2-Cyanoacetamide or equivalent C3 precursor; Heat in a suitable solvent (e.g., ethanol).3-amino-1-isopropyl-1H-pyrazole
23-amino-1-isopropyl-1H-pyrazoleConcentrated HNO₃, Concentrated H₂SO₄; 0-10 °C.1-isopropyl-4-nitro-1H-pyrazol-3-amine
31-isopropyl-4-nitro-1H-pyrazol-3-amineH₂, Pd/C catalyst in ethanol (B145695) OR SnCl₂/HCl in ethanol.This compound

Chemical Reactivity and Transformations of 1 Propan 2 Yl 1h Pyrazole 3,4 Diamine

Reactivity of Amino Functionalities

The two amino groups on the pyrazole (B372694) ring are the primary centers of reactivity, readily participating in reactions typical of primary aromatic amines, most notably condensation and nucleophilic substitution.

The 3- and 4-amino groups of 1-(propan-2-yl)-1H-pyrazole-3,4-diamine exhibit strong nucleophilicity, enabling them to undergo condensation reactions with a wide array of carbonyl-containing compounds. Simple aldehydes and ketones can react to form Schiff bases (imines), though these reactions are often intermediates in cyclization pathways rather than endpoints.

Of greater significance are the cyclocondensation reactions with dicarbonyl compounds, which serve as a foundational method for constructing fused ring systems. The reaction of ortho-diamines with 1,2- and 1,3-dicarbonyl compounds is a classic and efficient strategy for synthesizing bicyclic heterocycles. mdpi.comnih.gov For instance, reaction with a 1,2-dicarbonyl compound like glyoxal (B1671930) or diacetyl would lead to the formation of a pyrazolo[3,4-b]pyrazine system. Similarly, reaction with 1,3-dicarbonyl compounds such as acetylacetone (B45752) or malondialdehyde provides a direct route to pyrazolo[3,4-b]pyridines. nih.govrsc.org These annulation reactions are central to the utility of this pyrazole diamine and are discussed further in section 3.2.

A related transformation is the Knoevenagel condensation, where an active methylene (B1212753) compound first reacts with an aldehyde to form an α,β-unsaturated system in situ, which then undergoes a Michael addition and cyclization with the aminopyrazole. researchgate.net

The amino functionalities of this compound can act as potent nucleophiles, attacking electron-deficient centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. These reactions include acylations, alkylations, and substitutions on activated aromatic systems.

For example, the amino groups can be acylated by reacting with acid chlorides or anhydrides. bibliomed.org A well-established route for building fused ring systems that relies on this reactivity is the Gould-Jacobs reaction. nih.gov In this process, a 3-aminopyrazole (B16455) derivative reacts with diethyl 2-(ethoxymethylene)malonate. The initial step is a nucleophilic attack by the amino group, leading to the displacement of an ethoxy group. nih.govresearchgate.net Subsequent thermal cyclization and further transformations yield a pyrazolo[3,4-b]pyridin-4-one scaffold, which can be converted to other derivatives. nih.gov

Annulation and Fused Ring System Formation

The strategic placement of two adjacent amino groups makes this compound an ideal precursor for annulation reactions, where a new ring is fused onto the pyrazole core. This is one of the most important applications of this class of compounds in synthetic chemistry.

The diamine serves as a dinucleophile that can react with various biselectrophilic partners to construct a range of fused pyrazolo-heterocycles. The type of heterocycle formed depends on the nature of the biselectrophile used.

Pyrazolo[3,4-b]pyridines: These are synthesized by reacting the diamine with 1,3-dielectrophiles. Common reactants include 1,3-diketones, β-ketoesters, and α,β-unsaturated ketones or esters. mdpi.comnih.gov The reaction typically proceeds via initial condensation at one amino group, followed by intramolecular cyclization and dehydration to form the aromatic pyridine (B92270) ring.

Pyrazolo[3,4-b]pyrazines: These systems are formed through condensation with 1,2-dielectrophiles, most commonly α-dicarbonyl compounds such as glyoxal, diacetyl (2,3-butanedione), or benzil. nih.gov

Pyrazolo[3,4-d]pyrimidines: This important class of fused heterocycles can be accessed by reacting the diamine with reagents that provide a single carbon atom to form the pyrimidine (B1678525) ring. nih.gov Examples include formic acid, formamide, or urea (B33335) derivatives, which can lead to different substitution patterns on the resulting pyrimidine ring. A parallel synthesis approach using N-pyrazolylamides and nitriles has also been developed for this scaffold. nih.gov

The following table summarizes these key annulation reactions.

Table 1: Synthesis of Fused Heterocycles from this compound

Fused System Reagent Class Specific Example(s) Resulting Heterocycle Core
Pyrazolo[3,4-b]pyridine 1,3-Dicarbonyl Compound Acetylacetone 1-(propan-2-yl)-5,7-dimethyl-1H-pyrazolo[3,4-b]pyridine
Pyrazolo[3,4-b]pyridine α,β-Unsaturated Ketone Chalcone 1-(propan-2-yl)-5,7-diphenyl-1H-pyrazolo[3,4-b]pyridine
Pyrazolo[3,4-b]pyrazine 1,2-Dicarbonyl Compound Diacetyl (2,3-butanedione) 1-(propan-2-yl)-5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazine

When this compound reacts with an unsymmetrical biselectrophile, such as a non-symmetrical 1,3-diketone, the formation of two different regioisomers is possible. mdpi.comnih.gov The final product distribution is governed by the relative nucleophilicity of the 3- and 4-amino groups and the relative electrophilicity of the two carbonyl carbons in the reaction partner.

There is no universal consensus on which amino group reacts first in all cases. nih.gov However, selectivity can often be achieved by controlling reaction conditions or by exploiting the electronic and steric differences between the reacting centers. For example, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group (adjacent to the CF₃ group) is expected to react preferentially. nih.gov Understanding these factors is crucial for developing selective syntheses of a desired regioisomer.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Core

Beyond the reactivity of the amino groups, the pyrazole ring itself can undergo substitution reactions, although the presence of the two amino groups and the N-isopropyl group significantly influences its reactivity profile. The only unsubstituted position on the heterocyclic core is C5.

Pyrazole is an aromatic, π-excessive heterocycle, but it is less reactive towards electrophiles than pyrrole (B145914) due to the electron-withdrawing effect of the second nitrogen atom. imperial.ac.uk Electrophilic aromatic substitution (SEAr) reactions such as halogenation, nitration, or sulfonation typically occur at the C4 position in unsubstituted pyrazoles. globalresearchonline.net In this compound, the C3 and C4 positions are already substituted. Therefore, any electrophilic attack on the ring would be directed to the C5 position. The strong activating effect of the amino groups would likely facilitate such substitutions, although the steric bulk of the adjacent N-isopropyl group might play a role in modulating reactivity.

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally disfavored unless the ring is activated by potent electron-withdrawing groups. encyclopedia.pub Given that the amino groups are electron-donating, the pyrazole core of this compound is not expected to be susceptible to SNAr without prior modification to introduce such activating groups.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of a chemical compound in solution.

2D NMR Techniques (COSY, HSQC, HMBC):Two-dimensional NMR experiments would be necessary to assemble the molecular fragments.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the isopropyl group to the N1 position of the pyrazole (B372694) ring and confirming the relative positions of the substituents on the heterocyclic ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. High-resolution mass spectrometry (HRMS) would determine the exact mass of the molecular ion, allowing for the confirmation of its elemental formula (C₆H₁₂N₄). The fragmentation pattern would likely involve the loss of the isopropyl group, cleavage of the pyrazole ring, and loss of amine or ammonia (B1221849) fragments, providing further structural evidence.

Until dedicated synthesis and characterization of 1-(propan-2-yl)-1H-pyrazole-3,4-diamine are performed and published, a detailed and accurate discussion of its specific spectroscopic properties remains speculative.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure elucidation. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is produced. The analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision. This reveals critical data such as bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry.

For pyrazole derivatives, SCXRD studies confirm the planarity of the pyrazole ring and determine the orientation of its substituents. bldpharm.com For instance, in a study of 3,5-diamino-4-benzyl-1H-pyrazole, SCXRD revealed that the compound crystallizes in the centrosymmetric space group P2₁/c, with the pyrazole and phenyl moieties organized in distinct alternating bilayers. sigmaaldrich.com

A typical crystallographic study would yield a data table similar to the hypothetical one below for this compound.

Hypothetical Crystal Data for this compound

Parameter Value
Chemical Formula C₆H₁₂N₄
Formula Weight 140.19 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (Mg/m³) Value

Note: This table is for illustrative purposes only. The values are hypothetical as experimental data for the target compound is not available.

Such data allows for a complete description of the unit cell—the fundamental repeating unit of the crystal lattice. bldpharm.comchemicalbook.com

Analysis of Hydrogen Bonding and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The data from SCXRD is crucial for analyzing the supramolecular architecture, which is the arrangement of molecules in the crystal held together by non-covalent interactions. Hydrogen bonds, π–π stacking, and van der Waals forces are key interactions in the crystal packing of pyrazole compounds. mdpi.com

Hydrogen Bonding: In pyrazole-diamine structures, the amino (-NH₂) groups and the pyrazole ring nitrogen atoms are excellent hydrogen bond donors and acceptors. sigmaaldrich.com This leads to the formation of robust intermolecular networks. For example, in related pyrazole structures, common motifs include dimers and extended chains formed by N-H···N hydrogen bonds. sigmaaldrich.commdpi.com The amino groups can form intricate patterns, linking molecules into two- or three-dimensional arrays. uni.lu

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, typically corresponding to hydrogen bonds, while blue regions represent weaker or more distant contacts.

Illustrative Fingerprint Plot Contributions for a Pyrazole Derivative

Contact Type Contribution (%) Description
H···H 45.5 Represents van der Waals forces and general packing.
N···H / H···N 28.2 Primarily indicates intermolecular hydrogen bonding.
C···H / H···C 15.8 Relates to weaker C-H···π or C-H···N/C interactions.
C···C 5.5 Suggests the presence of π-π stacking interactions.

Note: This table is based on data for a representative pyrazole compound and is for illustrative purposes only. mdpi.com

This quantitative approach allows for a detailed understanding of the forces governing the solid-state structure of the compound.

Computational and Theoretical Investigations of 1 Propan 2 Yl 1h Pyrazole 3,4 Diamine

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone in the theoretical study of pyrazole (B372694) derivatives. These methods are employed to understand the fundamental electronic and structural properties of molecules.

Electronic Structure and Properties

For various pyrazole compounds, DFT calculations are used to determine key electronic properties. This includes the analysis of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO), which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and susceptibility to electronic excitation. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. While these studies have been conducted on numerous pyrazole derivatives, specific HOMO-LUMO gap energies and MEP map characteristics for 1-(propan-2-yl)-1H-pyrazole-3,4-diamine are not documented in the reviewed literature.

Molecular Geometry and Conformational Analysis

The optimization of molecular geometry is a standard application of DFT, providing information on bond lengths, bond angles, and dihedral angles. Conformational analysis, often performed using DFT, helps identify the most stable three-dimensional arrangement of a molecule by comparing the energies of different conformers. For substituted pyrazoles, the orientation of the substituent groups, such as the propan-2-yl group in the target compound, would be a key focus of such an analysis. However, specific optimized geometric parameters and conformational energy profiles for this compound have not been reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to static quantum mechanical calculations.

Dynamic Behavior and Conformational Space Exploration

MD simulations can explore the conformational space of a molecule more extensively than static methods, revealing the flexibility and accessible shapes of the molecule under various conditions. These simulations track the atomic movements over time, providing a picture of the molecule's vibrational modes and the potential for conformational changes. Such studies are valuable for understanding how a molecule might interact with biological targets. Again, no specific MD simulation studies were found for this compound.

Solvent Effects on Molecular Conformation

The surrounding solvent can significantly influence the conformation and properties of a molecule. Computational methods, often in conjunction with MD simulations or through implicit solvent models in DFT calculations, can be used to investigate these effects. The choice of solvent can alter the relative energies of different conformers and affect the molecule's electronic properties. While the general principles of solvent effects on pyrazoles are understood, specific studies on how solvents like water or organic solvents impact the conformation of this compound are absent from the literature.

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. For pyrazole derivatives, this could include modeling their synthesis or their reactions with other molecules. However, no studies modeling the reaction mechanisms involving this compound were identified.

Transition State Analysis in Synthetic Pathways

Transition state analysis is a fundamental aspect of computational chemistry that helps in understanding the mechanism of a chemical reaction. It involves the characterization of the transition state, which is the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state allows for the calculation of the activation energy, providing a quantitative measure of the reaction's feasibility.

For the synthesis of pyrazole derivatives, which can be complex, multi-step processes, transition state analysis can be invaluable. For instance, in the cyclization step to form the pyrazole ring, different regioisomers can be formed. Computational analysis of the transition states leading to these different products can predict the most likely outcome and help in optimizing reaction conditions to favor the desired isomer. Although no specific transition state analyses for the synthesis of this compound have been detailed in the public domain, this approach remains a critical tool for understanding its formation and reactivity.

Energetic Profiles of Chemical Transformations

The energetic profile of a chemical transformation provides a comprehensive map of the energy changes that occur as reactants are converted into products. This profile includes the energies of reactants, intermediates, transition states, and products. By mapping this profile, chemists can gain a deeper understanding of the reaction mechanism, identify the rate-determining step, and explore the potential for side reactions.

Molecular Docking Studies in the Context of Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govsemanticscholar.orgnih.gov This method is widely used in drug discovery to understand how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or nucleic acid. researchgate.netnih.govsemanticscholar.orgnih.gov The insights gained from molecular docking can guide the design of more potent and selective therapeutic agents. nih.govsemanticscholar.org

In the context of pyrazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies are frequently employed to elucidate their mechanism of action. researchgate.netnih.govsemanticscholar.orgnih.govglobalresearchonline.net These studies can predict the binding affinity, or how strongly the ligand binds to the target, and the binding mode, which describes the specific interactions such as hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov

While specific molecular docking studies for this compound are not prominently featured in the available literature, the general approach for a pyrazole derivative would involve docking it into the active site of a relevant biological target. For example, many pyrazole-containing compounds have been investigated as kinase inhibitors. researchgate.net In such a study, this compound would be computationally placed into the ATP-binding site of a target kinase to predict its binding orientation and affinity.

The results of such a hypothetical docking study could be presented in a table format, as shown below, illustrating the type of data that is typically generated.

Table 1: Illustrative Molecular Docking Results for a Pyrazole Derivative with a Target Kinase

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Predicted Inhibition Constant (Ki) (nM)
Kinase A -8.5 MET318, TYR253, THR315 150
Kinase B -7.2 LEU248, VAL256, ALA350 800
Kinase C -9.1 GLU286, ASP404, LYS245 50

This table is for illustrative purposes only and does not represent actual data for this compound.

The binding energy is a measure of the stability of the ligand-protein complex, with more negative values indicating stronger binding. The key interacting residues are the amino acids in the protein's active site that form significant contacts with the ligand. The predicted inhibition constant (Ki) is a calculated value that estimates the concentration of the compound required to inhibit the protein's activity by 50%.

Further analysis of the docking results would involve visualizing the 3D structure of the predicted complex to understand the specific molecular interactions that contribute to binding. This information is crucial for the structure-based design of new analogs with improved potency and selectivity.

Coordination Chemistry of 1 Propan 2 Yl 1h Pyrazole 3,4 Diamine Derivatives As Ligands

Design Principles for Metal Complexation

The design of metal complexes using ligands derived from 1-(propan-2-yl)-1H-pyrazole-3,4-diamine is guided by several key principles inherent to the ligand's structure. Pyrazoles are well-established as excellent chelating agents for transition metals. researchgate.net The fundamental design aspects revolve around the ligand's denticity, the nature of its donor atoms, and the steric and electronic effects of its substituents.

The this compound ligand is a potentially versatile building block for coordination compounds. The pyrazole (B372694) ring itself contains two nitrogen atoms, with the N2 atom being a common coordination site. nih.gov The adjacent 3,4-diamine groups introduce two additional nitrogen donors, allowing for the formation of stable five-membered chelate rings with a metal ion. This multidentate character is a crucial design feature for creating stable metal complexes. nih.gov

Furthermore, the NH group of the pyrazole can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers, leading to the formation of di- or polynuclear complexes. nih.govuninsubria.it This amphiprotic nature significantly enriches the coordination chemistry of pyrazoles. nih.gov The presence of the isopropyl substituent on the N1 position can sterically influence the coordination environment, potentially favoring specific geometries and preventing the formation of certain polymeric structures. nih.gov The design of multidentate ligands based on the easy construction of the pyrazole ring and its N-functionalization has led to a wide structural diversity of metal complexes. nih.gov

The choice of the metal ion is another critical factor. The size, charge, and preferred coordination geometry of the metal ion will dictate the final structure of the complex. For instance, square planar geometries are common for Pd(II) and Pt(II), while tetrahedral or octahedral geometries are often observed for Zn(II), Co(II), and Ni(II). royalliteglobal.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The stoichiometry of the reactants, reaction temperature, and the choice of solvent can influence the nature of the final product, which can range from simple mononuclear complexes to intricate coordination polymers. rsc.org

A wide array of transition metal complexes with pyrazole derivatives have been synthesized and characterized. For ligands analogous to this compound, the formation of mononuclear complexes is a common outcome. For example, the reaction of a pyrazole-acetamide ligand with various metal salts yielded mononuclear complexes of Cd(II), Cu(II), and Fe(III). nih.gov Similarly, tetradentate Schiff base ligands derived from 3,4-diaminobenzophenone (B196073) have been used to prepare Ni(II), Cu(II), and Zn(II) complexes. researchgate.net

In a typical synthesis, an ethanolic solution of the metal salt is added to a solution of the ligand in a 1:2 metal-to-ligand molar ratio. nih.gov The resulting mixture is often refluxed to promote complex formation, followed by crystallization to obtain the solid product. nih.gov For instance, complexes of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(II), and Au(III) have been prepared from an azo-Schiff base ligand derived from 3,4-diaminobenzophenone. royalliteglobal.com

Pincer-type pyrazole complexes, particularly with ruthenium, have also been a subject of significant research. nih.gov These complexes often exhibit interesting reactivity due to the proton-responsive nature of the pyrazole units. nih.gov The synthesis of such complexes can involve deprotonation of the pyrazole NH groups to facilitate coordination. nih.gov

Table 1: Examples of Synthesized Transition Metal Complexes with Related Pyrazole and Diamine Ligands

Ligand TypeMetal Ion(s)Resulting Complex TypeReference(s)
Pyrazole-acetamideCd(II), Cu(II), Fe(III)Mononuclear nih.gov
3,4-Diaminobenzophenone Schiff baseNi(II), Cu(II), Zn(II)Mononuclear researchgate.net
Azo-Schiff base from 3,4-diaminobenzophenoneCo(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(II), Au(III)Mononuclear royalliteglobal.com
2,6-bis(1H-pyrazol-3-yl)pyridinesRu(II), Os(II)Pincer-type mononuclear nih.gov
3-tert-butyl-4-cyano pyrazoleCo(II), Mn(II)Mononuclear researchgate.net

The ability of pyrazolate anions to act as bridging ligands makes pyrazole derivatives excellent candidates for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). uninsubria.itrsc.org These extended structures are formed when metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks.

The design of such materials using a ligand like this compound would involve leveraging the bridging capability of the pyrazolate moiety and potentially the diamine groups. For example, coordination polymers based on pyrazole-4-carboxaldehyde have been constructed from trinuclear Cu(II) metallacycles as building units. rsc.org Similarly, 3D coordination polymers have been synthesized using 3-methyl-1H-pyrazole-4-carboxylic acid and Cd(II) ions. rsc.org The choice of metal ion and the reaction conditions, such as the solvent system, can significantly influence the dimensionality and topology of the resulting framework. researchgate.net

The synthesis of pyrazole-based MOFs often employs solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. researchgate.net This technique can promote the formation of crystalline, porous materials. The resulting MOFs can exhibit interesting properties, such as permanent porosity, which is relevant for applications in gas storage and separation.

Elucidation of Coordination Modes and Geometries

The coordination mode of pyrazole-derived ligands can be quite diverse. A neutral pyrazole ligand typically coordinates to a metal center in a monodentate fashion through its N2 atom. uninsubria.it Upon deprotonation, the resulting pyrazolate anion can act as a monodentate ligand or, more commonly, as an exo-bidentate bridging ligand connecting two metal centers. uninsubria.it

For a ligand like this compound, several coordination modes are plausible. It could act as a bidentate ligand, chelating a metal ion through the two nitrogen atoms of the diamine group. Alternatively, it could exhibit a tridentate coordination mode, involving one nitrogen from the pyrazole ring and both nitrogens from the diamine moiety. The specific coordination mode will depend on factors such as the metal ion's preference and steric constraints. researchgate.net In many reported complexes with related ligands, a bidentate coordination through the azomethine nitrogen and a hydroxyl oxygen is common for Schiff base derivatives. cumhuriyet.edu.tr For a ditopic triazole-pyrazole ligand, coordination occurs in a bidentate mode via one nitrogen from the triazole ring and another from the pyrazole fragment. nih.gov

The resulting coordination geometries are also varied. Octahedral geometries are frequently observed for Co(II), Ni(II), and some Cu(II) complexes, while square planar geometries are typical for Pt(II) and some Cu(II) complexes. royalliteglobal.com Tetrahedral geometries have been proposed for some Zn(II) and Cd(II) complexes. nih.gov The Jahn-Teller effect can lead to distorted geometries in Cu(II) complexes. nih.gov

Table 2: Common Coordination Geometries of Metal Complexes with Related Ligands

Metal IonTypical Coordination GeometryReference(s)
Co(II)Octahedral royalliteglobal.com
Ni(II)Octahedral royalliteglobal.com
Cu(II)Octahedral, Square Planar (often distorted) royalliteglobal.comnih.gov
Zn(II)Tetrahedral, Octahedral researchgate.netresearchgate.net
Cd(II)Tetrahedral, Octahedral nih.govnih.gov
Pt(II)Square Planar royalliteglobal.com
Ru(II)Octahedral (in pincer complexes) nih.gov

Electronic and Spectroscopic Properties of Metal Complexes

The electronic and spectroscopic properties of metal complexes are intimately linked to their structure and bonding. UV-Visible spectroscopy is a powerful tool for probing the d-d electronic transitions of the metal ion and charge-transfer bands. The positions and intensities of these bands provide information about the coordination geometry and the nature of the metal-ligand interactions. For instance, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with a tetradentate Schiff base ligand derived from 3,4-diaminobenzophenone were used to infer their geometries. researchgate.net

Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of functional groups, such as the C=N stretching of an imine or the N-H stretching of an amine, upon complexation indicates their involvement in coordination. nih.govcumhuriyet.edu.tr For example, a shift to lower frequencies for the C=N and phenolic C-O stretching vibrations in Schiff base complexes suggests coordination through the azomethine nitrogen and hydroxyl oxygen.

For paramagnetic complexes, magnetic susceptibility measurements provide information about the number of unpaired electrons on the metal ion, which helps in determining its oxidation state and spin state. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy can be used to study paramagnetic species, particularly Cu(II) complexes.

Furthermore, the photoluminescence properties of some pyrazole-based metal complexes, especially those with d¹⁰ metal ions like Zn(II) and Cd(II), have been investigated. rsc.org These complexes can exhibit fluorescence, which is often ligand-centered.

Advanced Applications in Materials Science and Technology

Development of Functional Materials based on Pyrazole-3,4-diamine Scaffolds

The pyrazole-3,4-diamine scaffold is a versatile platform for the synthesis of functional materials due to its capacity for extensive chemical modification. The diamino groups serve as reactive sites for polymerization and grafting, enabling the incorporation of the pyrazole (B372694) moiety into larger macromolecular structures. This has led to the creation of materials with enhanced thermal stability, unique photophysical properties, and specific binding capabilities.

The development of functional materials from pyrazole derivatives is a burgeoning field, with applications in various technological sectors. The inherent properties of the pyrazole ring, such as its aromaticity and the presence of multiple nitrogen atoms, contribute to the stability and performance of these materials.

Key Research Findings on Pyrazole-Based Functional Materials:

Material TypeKey Features & PropertiesPotential Applications
Functional Polymers Enhanced thermal stability, specific metal-ion chelation, tunable optical properties.Membranes for separation processes, catalysts, and smart textiles.
Coordination Polymers Formation of stable complexes with various metal ions, interesting magnetic and luminescent properties.Gas storage, chemical sensing, and catalysis.
Organic Dyes High fluorescence quantum yields, sensitivity to environmental changes.Fluorescent probes, dye-sensitized solar cells, and imaging agents.

The synthesis of diverse pyrazole derivatives is a key focus for chemists, aiming to create structurally varied compounds for new and improved applications in materials science. mdpi.com The functionalization of the pyrazole ring with groups like amines allows for the construction of more complex and fused systems with desirable properties. mdpi.com

Integration into Chemosensors and Optical Materials

The electron-rich nature of the pyrazole ring and the presence of nitrogen atoms make pyrazole-3,4-diamine derivatives excellent candidates for the development of chemosensors and optical materials. nih.gov These compounds can act as ligands, forming stable complexes with metal ions, which often results in a detectable change in their optical properties, such as color or fluorescence. nih.gov

The design of pyrazole-based chemosensors often involves incorporating other functional moieties to enhance selectivity and sensitivity. nih.gov For instance, the combination of a pyrazole derivative with a pyridine (B92270) group has been shown to be effective in the selective detection of specific metal ions like Al³⁺. nih.gov

Examples of Pyrazole-Based Chemosensors:

Target AnalyteSensor TypeDetection PrincipleLimit of Detection (LOD)
Al³⁺FluorescentFormation of a highly fluorescent complex.-
Fe³⁺Colorimetric & FluorescentChange in absorption and emission spectra upon binding.0.025 µM
Various CationsColorimetricBathochromic shift in absorbance spectra.-

Research has demonstrated that pyrazole derivatives can be engineered to act as "off-on-off" fluorescent sensors, allowing for the sequential detection of different metal ions. researchgate.net For example, a pyrazole-derived Schiff base was developed for the selective fluorescent "turn-on" detection of Al³⁺, and the resulting complex could then be used for the sequential sensing of Fe³⁺. researchgate.net Furthermore, the modification of pyrazolones has led to optical chemosensors capable of detecting cations like Fe³⁺, Sn²⁺, and Al³⁺ through changes in their UV-vis absorption spectra. mdpi.com The versatility of the pyrazole scaffold allows for the synthesis of a wide range of fluorescent probes with applications in bioimaging. nih.gov

Potential in Electronic and Photonic Devices

The promising photophysical properties of pyrazole derivatives also suggest their potential for use in electronic and photonic devices. Compounds that exhibit strong fluorescence and environmental sensitivity are valuable for applications in organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and as components in photovoltaic cells.

A novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), which shares the aminopyrazole core, has been synthesized and shown to have significant potential in photovoltaics. researchgate.net Thin films of this material demonstrated a band gap energy of 2.3 eV and characteristic photoluminescence emission peaks. researchgate.net Heterojunction devices fabricated with these thin films exhibited diode-like behavior and attractive photovoltaic properties. researchgate.net

Photovoltaic Properties of an Aminopyrazole-Based Heterojunction Device:

ParameterValue
Open-Circuit Voltage (Voc)0.62 V
Short-Circuit Current (Isc)5.1 × 10⁻⁴ A/cm²
Maximum Output Power (Pmax)0.247 mW/cm²

The development of such materials underscores the potential of the broader class of aminopyrazole derivatives, including the 1-(propan-2-yl)-1H-pyrazole-3,4-diamine scaffold, in the field of organic electronics and photonics. The ability to tune the electronic properties through chemical modification of the pyrazole ring is a key advantage in designing materials for these advanced applications.

Structure Activity Relationship Sar Methodologies and Mechanistic Insights for 1 Propan 2 Yl 1h Pyrazole 3,4 Diamine Derivatives

Rational Design of Substituted Analogs for SAR Studies

The rational design of analogs of 1-(propan-2-yl)-1H-pyrazole-3,4-diamine is fundamental to establishing a robust SAR profile. This process typically begins with a parent scaffold, in this case, the N1-isopropyl-3,4-diaminopyrazole, and systematically introduces a variety of substituents at different positions to assess their impact on biological activity.

A common synthetic strategy for creating a library of such derivatives involves a multi-step process. For instance, the synthesis of related 3,5-diamino-1H-pyrazole derivatives often starts with a diazotization reaction of an aniline (B41778) derivative, which is then quenched with malonate. A subsequent cyclization with hydrazine (B178648) yields the diaminopyrazole core. nih.gov By modifying the initial aniline and other reactants, a diverse set of analogs can be generated for screening.

SAR studies on related 3,5-diaminopyrazole derivatives have provided valuable insights that can guide the design of 3,4-diaminopyrazole analogs. For example, in a study of 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents, substitutions on the N1-position of the pyrazole (B372694) ring were explored. The introduction of various alkyl and aryl groups, such as methyl, benzyl, and para-fluorophenyl, resulted in a complete loss of activity, highlighting the sensitivity of this position to substitution. researchgate.net This suggests that the isopropyl group in this compound likely plays a critical role in the molecule's interaction with its target, and any modifications at this position must be considered carefully.

Furthermore, SAR studies on 3-aminopyrazole (B16455) derivatives as CDK2/cyclin A inhibitors have shown that the presence of substituted biphenyl (B1667301) or 2-thenyl phenyl groups at the R1 position is favorable for activity, while meta-substitutions on a phenyl ring can be detrimental. nih.gov Such findings inform the rational design process, allowing researchers to prioritize modifications that are more likely to enhance the desired biological effect. For derivatives of this compound, this would involve strategic substitutions at the amino groups and any attached aryl rings.

In Vitro Studies on Molecular Target Interaction Mechanisms

In vitro assays are essential for elucidating the mechanisms by which this compound derivatives exert their biological effects. These studies typically involve quantifying the interaction of the compounds with specific molecular targets, such as enzymes or receptors.

Enzyme Inhibition Mechanisms:

A significant body of research has focused on the enzyme inhibitory properties of pyrazole derivatives. For example, various pyrazole compounds have been evaluated for their ability to inhibit enzymes implicated in a range of diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Certain pyrazole-based thiosemicarbazone derivatives have demonstrated potent inhibitory activity against DPP-4, an enzyme involved in glucose metabolism. mdpi.com A trifluoromethyl-substituted derivative, for instance, showed a marked inhibitory effect with an IC50 value of 4.775 nM, comparable to the known DPP-4 inhibitor sitagliptin. mdpi.com This highlights the potential for developing antidiabetic agents from this class of compounds.

DapE Desuccinylase Inhibition: In the search for new antibiotics, pyrazole derivatives have been tested against N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme. nih.gov Analogs with N-phenyl and N-2-pyridyl substitutions have shown significant inhibition, with one enantiomer, (R)-pyrazole 7q, demonstrating nearly complete inhibition at 100 µM. nih.gov

Tyrosinase Inhibition: Pyrazole derivatives have also been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. Several 3-methyl-1,5-diaryl pyrazoles exhibited potent inhibition, suggesting that the nature and position of aryl substituents are critical for activity. nih.gov

The inhibitory activities of some pyrazole derivatives against various enzymes are summarized in the table below.

Compound/Derivative ClassTarget EnzymeIC50 ValuePercent InhibitionReference
Trifluoromethyl-substituted pyrazole thiosemicarbazoneDPP-44.775 ± 0.296 nM- mdpi.com
Biphenyl-substituted pyrazole thiosemicarbazoneDPP-418.061 ± 0.311 nM- mdpi.com
2-thiazolyl pyrazole analog (7a)DapE22.4 µM- nih.gov
(R)-pyrazole analog (7q)DapE-99% at 100 µM nih.gov
3-methyl-1,5-diaryl pyrazoles (P14, P17, P18)Tyrosinase-≥70% nih.gov

Receptor Binding:

While much of the research on aminopyrazole derivatives has focused on enzyme inhibition, studies on their receptor binding capabilities are also emerging. These investigations are crucial for understanding their effects on signaling pathways and cellular processes. For example, the development of aminopyridazine derivatives as selective GABA-A receptor antagonists highlights the potential for pyrazole-based compounds to interact with ion channel-linked receptors. dovepress.com

Computational Approaches in SAR: QSAR and Pharmacophore Modeling

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are invaluable tools for understanding the SAR of this compound derivatives. acs.org These approaches help to identify the key structural features that are essential for biological activity and to predict the potency of novel compounds.

QSAR Modeling:

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For instance, a QSAR study on 3-aminopyrazole derivatives as antitumor agents identified the importance of specific atomic positions and electronic properties for their inhibitory activity against CDK2/cyclin A. nih.gov The study revealed that atom number 5 of the pyrazole ring is crucial for activity and that the electronegativity of an oxygen atom at a specific position correlates with increased activity. nih.gov Such models can guide the design of more potent inhibitors by predicting the activity of yet-to-be-synthesized analogs.

Pharmacophore Modeling:

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model for DNA gyrase B inhibitors, for example, was constructed based on the interactions of a known inhibitor in the active site. This model consisted of features such as hydrophobic groups, a hydrogen bond acceptor, and a hydrogen bond donor. acs.org Screening large compound databases with such a model can efficiently identify novel scaffolds that are likely to be active. For derivatives of this compound, pharmacophore models can be developed based on the known interactions of related ligands with their targets, thereby facilitating the discovery of new and potent agents. dovepress.comresearchgate.net

Mechanistic Understanding of Biological Activity through Molecular Interactions

A detailed understanding of the molecular interactions between this compound derivatives and their biological targets is crucial for mechanism-based drug design. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex. nih.govresearchgate.net

Studies on related pyrazole derivatives have revealed key binding modes with various protein targets:

PIM1 Kinase: Molecular docking of diaminopyrazole derivatives into the active site of PIM1 kinase has shown crucial hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. researchgate.net

DPP-4: Docking studies of pyrazole-based thiosemicarbazone derivatives in the active site of DPP-4 revealed that substitutions on the thiosemicarbazone framework directly influence the binding interactions. mdpi.com Potent inhibitors were found to form cation-π interactions with key residues such as Arg358 and Tyr666 in the S1 and S2 pockets of the enzyme. mdpi.com

5α-reductase: Pyrazole derivatives have been docked into the crystal structure of steroid 5α-reductase, an enzyme implicated in androgenetic alopecia. rdd.edu.iq The docking studies revealed important interactions, including conventional hydrogen bonds, π-stacking, and van der Waals forces, which stabilize the ligand-enzyme complex. rdd.edu.iq

These computational studies, often complemented by experimental data from X-ray crystallography, provide a visual and energetic understanding of how these molecules function at a molecular level. This knowledge is instrumental in the rational design of new derivatives with improved potency and selectivity.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(propan-2-yl)-1H-pyrazole-3,4-diamine?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with diketones or β-keto esters under reflux in ethanol, followed by purification via column chromatography or recrystallization. For example:

  • Hydrazine intermediates : Reacting 1-(propan-2-yl)hydrazine with 1,3-diketones (e.g., acetylacetone) in ethanol under nitrogen atmosphere for 12–24 hours .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization in dichloromethane/hexane mixtures improves yield and purity .

Q. How is this compound characterized structurally?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks. Aromatic protons in pyrazole rings typically appear at δ 6.5–8.5 ppm, while amine protons resonate at δ 4.0–5.5 ppm (DMSO-d6_6) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles. Hydrogen atoms are often placed geometrically, with refinement using SHELXL .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

Methodological Answer:

  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl2_2) or microwave-assisted synthesis to accelerate cyclocondensation and reduce side products .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require careful temperature control to avoid decomposition .
  • Scale-Up Challenges : Continuous flow reactors improve heat distribution and reduce purification complexity. Post-reaction quenching with ice-water minimizes by-products .

Q. How can crystallographic data inconsistencies (e.g., hydrogen placement) be resolved during structural refinement?

Methodological Answer:

  • Refinement Software : Use SHELXL for high-resolution data. For ambiguous hydrogen positions, apply riding models with Uiso_{\text{iso}} = 1.2×Ueq_{\text{eq}} of the parent carbon .
  • Validation Tools : CheckCIF (IUCr) identifies geometric outliers. For disordered moieties (e.g., isopropyl groups), apply PART instructions or split occupancy refinement .

Q. What strategies are used to evaluate the pharmacological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7). IC50_{50} values guide SAR studies .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like EGFR or tubulin. Pyrazole rings often engage in π-π stacking with aromatic residues .
  • ADMET Profiling : Computational tools (e.g., SwissADME) predict bioavailability and toxicity, prioritizing derivatives for in vivo testing .

Q. How should researchers address contradictory spectral or solubility data across studies?

Methodological Answer:

  • Solubility Conflicts : Reassess solvent polarity (e.g., DMSO vs. water) and pH. Amine groups may protonate in acidic conditions, altering solubility .
  • Spectral Discrepancies : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). Impurities (e.g., unreacted hydrazine) can distort signals; repurify via preparative HPLC .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal. Contaminated solvents require hazardous waste protocols .
  • First Aid : For skin contact, rinse with water for 15 minutes. Inhalation requires immediate fresh air and medical evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.